5,5-Dimethyloxolane-3-sulfonyl chloride 5,5-Dimethyloxolane-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1934812-10-8
VCID: VC5652742
InChI: InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3
SMILES: CC1(CC(CO1)S(=O)(=O)Cl)C
Molecular Formula: C6H11ClO3S
Molecular Weight: 198.66

5,5-Dimethyloxolane-3-sulfonyl chloride

CAS No.: 1934812-10-8

Cat. No.: VC5652742

Molecular Formula: C6H11ClO3S

Molecular Weight: 198.66

* For research use only. Not for human or veterinary use.

5,5-Dimethyloxolane-3-sulfonyl chloride - 1934812-10-8

Specification

CAS No. 1934812-10-8
Molecular Formula C6H11ClO3S
Molecular Weight 198.66
IUPAC Name 5,5-dimethyloxolane-3-sulfonyl chloride
Standard InChI InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3
Standard InChI Key VCORSXQABVZEKQ-UHFFFAOYSA-N
SMILES CC1(CC(CO1)S(=O)(=O)Cl)C

Introduction

Structural Features

Molecular Geometry

The compound features a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 5-position and a sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) group at the 3-position . Key structural parameters include:

  • IUPAC Name: 5,5-Dimethyloxolane-3-sulfonyl chloride

  • SMILES: CC1(CC(CO1)S(=O)(=O)Cl)C\text{CC1(CC(CO1)S(=O)(=O)Cl)C}

  • InChI Key: VCORSXQABVZEKQ-UHFFFAOYSA-N\text{VCORSXQABVZEKQ-UHFFFAOYSA-N} .

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): While direct NMR data for this compound are unavailable, analogous sulfonyl chlorides exhibit characteristic 1H^1\text{H}-NMR signals for methyl groups (δ1.31.5\delta \sim 1.3–1.5 ppm) and sulfonyl chloride protons (δ3.54.0\delta \sim 3.5–4.0 ppm) .

  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts such as [M+H]+[\text{M+H}]^+ (139.4 Ų) and [M+Na]+[\text{M+Na}]^+ (149.3 Ų) have been calculated .

Synthesis and Reactivity

Synthetic Routes

Although explicit protocols for 5,5-dimethyloxolane-3-sulfonyl chloride are scarce, general methods for sulfonyl chlorides include:

  • Oxidative Chlorination: Reaction of thiols or disulfides with chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) under continuous flow conditions .

  • Sulfonamide Conversion: Treatment of sulfonamides with reagents such as PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 .

Reaction Mechanisms

The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides) or eliminations (e.g., generating sulfonic acids) .

Applications in Organic Synthesis

Building Block for Complex Molecules

  • Sulfonamide Preparation: The compound serves as a precursor for sulfonamides, critical in pharmaceuticals and agrochemicals .

  • Polymer Functionalization: Used to introduce sulfonyl groups into polymers, enhancing thermal stability and solubility .

Case Studies

  • Pharmaceutical Intermediates: Analogous sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) are employed in synthesizing kinase inhibitors and antimicrobial agents .

  • Material Science: Modified sulfonyl chlorides contribute to dye-sensitized solar cells and conductive polymers .

Future Directions

Research Gaps

  • Mechanistic Studies: Detailed kinetic analyses of its reactions under varying conditions.

  • Biological Activity: Exploration of its potential in medicinal chemistry, leveraging its sulfonyl chloride reactivity.

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